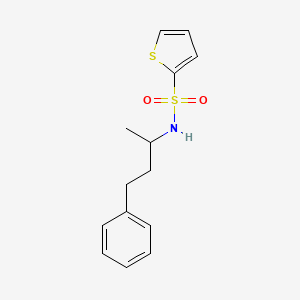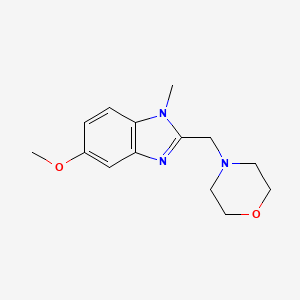
5-methoxy-1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazole
Descripción general
Descripción
5-methoxy-1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazole, also known as MMPI, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. MMPI has been shown to have potent antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 5-methoxy-1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazole is not fully understood, but it is believed to work by inhibiting the activity of enzymes such as matrix metalloproteinases (MMPs) and phosphodiesterases (PDEs). MMPs are involved in the breakdown of extracellular matrix proteins, which is important for processes such as tissue remodeling and wound healing. However, overactivity of MMPs has been implicated in various pathological conditions, including cancer and inflammatory diseases. PDEs are involved in the degradation of cyclic nucleotides, which play important roles in various cellular processes such as cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of MMPs and PDEs, leading to decreased cell proliferation, increased apoptosis, and decreased production of pro-inflammatory cytokines. In vivo studies have shown that this compound has antitumor and anti-inflammatory effects, reducing tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-methoxy-1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazole is its potent antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. This compound is also relatively easy to synthesize and purify, making it a convenient compound for laboratory experiments. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in both in vitro and in vivo studies.
Direcciones Futuras
There are many potential future directions for 5-methoxy-1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazole research. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the investigation of the molecular mechanisms underlying the antitumor and anti-inflammatory effects of this compound. Additionally, future studies could investigate the potential side effects and toxicity of this compound, as well as the optimal dosage and administration methods for therapeutic use.
Aplicaciones Científicas De Investigación
5-methoxy-1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have potent antitumor properties and has been investigated as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. This compound has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
4-[(5-methoxy-1-methylbenzimidazol-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-16-13-4-3-11(18-2)9-12(13)15-14(16)10-17-5-7-19-8-6-17/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPDTYLVYAJUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)N=C1CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



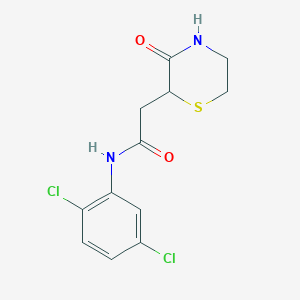
![3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole](/img/structure/B4412354.png)
![2-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B4412381.png)
![7-(4-methylphenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4412388.png)
![3-{[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]amino}-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4412391.png)
![N-[(2-methoxy-1-naphthyl)methyl]cyclopropanamine hydrochloride](/img/structure/B4412392.png)
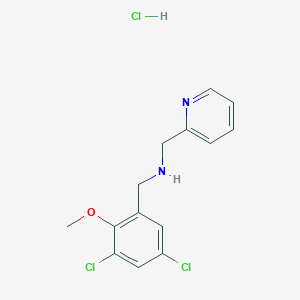
![1-{[4-(methylthio)benzyl]amino}-2-propanol hydrochloride](/img/structure/B4412401.png)
![methyl 4-(4-acetyl-1-piperazinyl)-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4412402.png)
![1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}indoline](/img/structure/B4412409.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4412424.png)
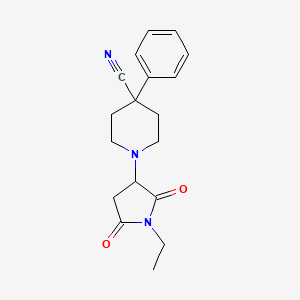
![ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4412446.png)
